Chlorimuron-ethyl
Overview
Description
Molecular Structure Analysis Chlorimuron-ethyl's molecular structure allows it to undergo various transformations in the environment, including phototransformation. When exposed to light, chlorimuron-ethyl degrades into products such as 4-methoxy-6-chloro-2-aminopyrimidine and ethyl 2-aminosulfonylbenzoate, following first-order kinetics (Choudhury & Dureja, 1996).
Chemical Reactions and Properties Chlorimuron-ethyl degrades primarily through chemical hydrolysis and photolysis, with significant pathways including the cleavage of the sulfonylurea bridge and dechlorination. Moisture on plant surfaces can lead to de-esterification, converting chlorimuron-ethyl into its free acid form, chlorimuron, which inhibits the acetolactate synthase enzyme (Choudhury, Bhattacharya, & Dureja, 2007).
Physical Properties Analysis The purification and characterization of chlorimuron-ethyl have confirmed its high purity, with tests showing a purity exceeding 99%. This high level of purity is critical for its effectiveness and predictability as a herbicide (Zou Ming, 2001).
Chemical Properties Analysis Microbial degradation is an important pathway for the dissipation of chlorimuron-ethyl in the environment. The degradation process involves various enzymes and leads to the formation of several by-products. Studies on bacteria like Rhodococcus sp. D310-1 and Klebsiella jilinsis 2N3 have elucidated the genes and enzymes involved in this process, offering insights into the molecular mechanisms of chlorimuron-ethyl biodegradation (Li et al., 2016); (Zhang et al., 2019).
Scientific Research Applications
1. Biodegradation of Chlorimuron-ethyl
- Methods of Application: Using a metabolomics method, eight intermediate degradation products were identified, and three pathways, including a novel pyrimidine-ring-opening pathway, were found to be involved in chlorimuron-ethyl degradation by strain CHL1 . Transcriptome sequencing indicated that three genes (atzF, atzD, and cysJ) are involved in chlorimuron-ethyl degradation by strain CHL1 .
- Results or Outcomes: The results reveal a previously unreported pathway and the key genes of chlorimuron-ethyl degradation by strain CHL1, which have implications for attempts to enrich the biodegradation mechanism of sulfonylurea herbicides and to construct engineered bacteria in order to remove sulfonylurea herbicide residues from environmental media .
2. Effects on Soil Microorganisms
- Application Summary: The herbicide chlorimuron-ethyl has been applied widely for weed control in farmland, especially in soybean fields in China over the past decade, but the chronic effects of this herbicide on soil microorganisms, particularly Pseudomonas spp., is not well understood .
- Methods of Application: Soil samples were collected from plots having received 0-, 5-, and 10-year applications of chlorimuron-ethyl (30 g active component of chlorimuron-ethyl/ha/year) to study the abundance and diversity of Pseudomonas spp . An in vitro assay was used to examine the antifungal activities of isolated Pseudomonas spp. against soil-borne pathogens causing soybean root rot disease .
- Results or Outcomes: With 5- and 10- year chlorimuron-ethyl application, the numbers of soil Pseudomonas spp. decreased, and the Shannon index values decreased from 6.23 to 3.71 and 1.73, respectively . The numbers of antifungal Pseudomonas spp. also decreased, and the proportions of Pseudomonas spp. with antifungal activities against the different test pathogens altered .
3. Bioremediation of Chlorimuron-ethyl Contaminated Soil
- Methods of Application: A bacterial chlorimuron-ethyl-degrading agent was applied to soil contaminated with chlorimuron-ethyl at 20 mg kg −1 in a greenhouse .
- Results or Outcomes: The chlorimuron-ethyl degradation efficiency reached 80.02% after 60 days, demonstrating that the application of the bacterial chlorimuron-ethyl-degrading agent promoted the degradation of chlorimuron-ethyl in the soil and reduced its phytotoxicity toward wheat .
4. Weed Control in Soybean Fields
- Application Summary: Chlorimuron-ethyl is a highly effective postemergence herbicide for control of economically important broadleaf weeds in soybean. It has been developed by E. I. du Pont de Nemours & Co., Wilmington, DE, under the code DPX-F6025 and is marketed in the United States under the trade name of Classic .
- Methods of Application: Chlorimuron-ethyl is applied to soybean fields for weed control .
- Results or Outcomes: The application of chlorimuron-ethyl has proven to be effective in controlling broadleaf weeds in soybean fields, thereby improving the yield of the crop .
5. Ecological Risk Assessment
- Application Summary: Long-term application of Chlorimuron-ethyl can have significant ecological impacts, particularly on soil microbial communities in continuously cropped soybean fields .
- Methods of Application: An in-situ investigation was conducted in a continuously cropped soybean field in Northeast China to assess the ecological risk of long-term Chlorimuron-ethyl application .
- Results or Outcomes: The study found that long-term application of Chlorimuron-ethyl resulted in a remarkable change in the community structure of soil microbes, which manifested in the decrease of the diversity and evenness . This could potentially impact the growth of soybeans and make them more susceptible to diseases .
6. Control of Economically Important Broadleaf Weeds
- Application Summary: Chlorimuron-ethyl is a highly effective postemergence herbicide for control of economically important broadleaf weeds in soybean .
- Methods of Application: Chlorimuron-ethyl is applied mainly in soybean fields for weed control .
- Results or Outcomes: Due to its broad-spectrum weed control at low application rate, good crop selectivity, and low toxicity to human beings and animals, Chlorimuron-ethyl has been used widely .
Safety And Hazards
Future Directions
The results of a study reveal a previously unreported pathway and the key genes of chlorimuron-ethyl degradation by strain CHL1 . This has implications for attempts to enrich the biodegradation mechanism of sulfonylurea herbicides and to construct engineered bacteria in order to remove sulfonylurea herbicide residues from environmental media .
properties
IUPAC Name |
ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWAMPCUPHPTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O6S | |
Record name | CHLORIMURON ETHYL | |
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URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023955 | |
Record name | Chlorimuron-ethyl | |
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Molecular Weight |
414.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |
Record name | CHLORIMURON ETHYL | |
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Record name | Chlorimuron-ethyl | |
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Solubility |
Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
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Density |
1.51 at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
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Vapor Pressure |
4.0X10-12 mm Hg at 25 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl. | |
Record name | CHLORIMURON-ETHYL | |
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Product Name |
Chlorimuron-ethyl | |
Color/Form |
Crystals from butyl chloride, White solid, Colorless crystals | |
CAS RN |
90982-32-4, 94365-91-0 | |
Record name | CHLORIMURON ETHYL | |
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URL | https://cameochemicals.noaa.gov/chemical/18074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Chlorimuron-ethyl | |
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Record name | Chlorimuron-ethyl [ISO] | |
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Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |
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Record name | Chlorimuron-ethyl | |
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Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |
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Record name | CHLORIMURON-ETHYL | |
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Record name | CHLORIMURON-ETHYL | |
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Melting Point |
181 °C | |
Record name | CHLORIMURON-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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